REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][CH2:10][O:11][C:12]1[C:13]([C:23]([O:25][CH3:26])=[O:24])=[C:14]([CH3:22])[C:15]([O:18][CH:19]([CH3:21])[CH3:20])=[N:16][CH:17]=1)=O)(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[NH2:8][CH2:9][CH2:10][O:11][C:12]1[C:13]([C:23]([O:25][CH3:26])=[O:24])=[C:14]([CH3:22])[C:15]([O:18][CH:19]([CH3:21])[CH3:20])=[N:16][CH:17]=1
|
Name
|
methyl 5-{2-[(tert-butoxycarbonyl)amino]ethoxy}-3-methyl-2-(propan-2-yloxy)pyridine-4-carboxylate
|
Quantity
|
0.74 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NCCOC=1C(=C(C(=NC1)OC(C)C)C)C(=O)OC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCOC=1C(=C(C(=NC1)OC(C)C)C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 260.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |